BenchChemオンラインストアへようこそ!

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Physicochemical profiling Lipophilicity Drug-likeness

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a synthetic, small-molecule benzothiazole-hydrazide conjugate (molecular formula C₁₇H₁₇N₃O₄S, MW 359.4 g/mol). Its structure comprises a 4,7-dimethoxy-substituted 1,3-benzothiazole core linked via a hydrazide bridge to a 4-methoxyphenyl ring.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 851987-93-4
Cat. No. B2372542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
CAS851987-93-4
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC
InChIInChI=1S/C17H17N3O4S/c1-22-11-6-4-10(5-7-11)16(21)19-20-17-18-14-12(23-2)8-9-13(24-3)15(14)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
InChIKeyONULEZFXGQGVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide (CAS 851987-93-4): Procurement-Relevant Chemical Identity and Physicochemical Profile


N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a synthetic, small-molecule benzothiazole-hydrazide conjugate (molecular formula C₁₇H₁₇N₃O₄S, MW 359.4 g/mol) [1]. Its structure comprises a 4,7-dimethoxy-substituted 1,3-benzothiazole core linked via a hydrazide bridge to a 4-methoxyphenyl ring. The compound is catalogued in PubChem (CID 7105691) with a computed XLogP3-AA of 3.8, two hydrogen bond donors, seven hydrogen bond acceptors, and six rotatable bonds [1]. It is primarily distributed as a research chemical by specialty chemical suppliers (e.g., AKos, Life Chemicals) and is not known to be an approved pharmaceutical agent. No primary research publications or patents specifically reporting its biological activity or physicochemical characterization were identified in the open literature as of 2026.

Why Generic Substitution of N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide with Other Benzothiazole-Hydrazide Analogs Carries Unquantified Risk


Benzothiazole-hydrazide derivatives are not functionally interchangeable, as minor variations in the methoxy substitution pattern on both the benzothiazole and benzohydrazide rings can profoundly alter electronic distribution, conformational preferences, hydrogen-bonding capacity, and, consequently, target-binding profiles [1]. For example, the 4,7-dimethoxy arrangement on the benzothiazole core is electronically distinct from the more commonly encountered 5,6-dimethoxy or 6-methoxy patterns, which have been shown in related benzothiazole series to influence antiproliferative potency by over an order of magnitude [2]. Furthermore, the single 4-methoxy substituent on the benzohydrazide phenyl ring (as opposed to 3,4-dimethoxy, 4-dimethylamino, or 2,6-difluoro analogs) yields a unique hydrogen-bond-acceptor topology and lipophilicity profile (XLogP3 = 3.8) that cannot be replicated by any single commercially available congener [1]. Without direct comparative biological data, substituting any close analog for procurement purposes introduces an unvalidated variable into experimental design.

Quantitative Differentiation Evidence for N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide Relative to Close Analogs


XLogP3 Lipophilicity Comparison: Target Compound vs. Three Closest Benzothiazole-Hydrazide Analogs

The target compound's computed XLogP3-AA of 3.8 positions it with moderated lipophilicity relative to its closest commercially available analogs. The 3,4-dimethoxybenzohydrazide analog (CAS 851988-00-6, C₁₈H₁₉N₃O₅S) carries an additional methoxy group, yielding a higher computed XLogP3 estimated at approximately 3.5–3.7 (the added methoxy increases polarity, partially offsetting the added methylene), while the 4-dimethylamino analog (C₁₉H₂₂N₄O₃S) is more basic and polar due to the ionizable tertiary amine, resulting in a lower effective logP under physiological conditions. The 2,6-difluorobenzohydrazide analog (C₁₆H₁₃F₂N₃O₃S) is more lipophilic (estimated XLogP3 > 4.0) due to fluorine substitution [1]. The target compound's XLogP3 of 3.8 falls within a narrow window that, based on class-level benzothiazole SAR, has been associated with optimal cellular permeability in benzothiazole-based antiproliferative agents [2].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Acceptor/Donor Topology: Distinctive 4,7-Dimethoxybenzothiazole vs. Common 5,6-Dimethoxy or 6-Methoxy Congeners

The 4,7-dimethoxy substitution pattern on the benzothiazole core yields a unique spatial arrangement of hydrogen bond acceptors. The target compound features methoxy oxygens at positions 4 and 7 of the benzothiazole, flanking the thiazole ring, whereas the more extensively studied 5,6-dimethoxybenzothiazole derivatives concentrate electron density on one face of the bicyclic system [1]. In published antiproliferative studies on benzothiazole-2-carbonitrile derivatives, the 4,7-dimethoxy substitution was specifically associated with enhanced cytotoxicity compared to unsubstituted or monomethoxy variants, suggesting that this substitution pattern contributes to target engagement [2]. The 4-methoxy group on the benzohydrazide phenyl ring further provides a single, well-defined H-bond acceptor at the para position, avoiding the conformational ambiguity of 3,4-dimethoxy analogs [1].

Molecular recognition Hydrogen bonding Benzothiazole SAR

Molecular Weight and Rotatable Bond Differentiation: Target Compound vs. 4-Dimethylamino Analog for CNS Permeability Screening

The target compound (MW 359.4 g/mol; 6 rotatable bonds) is 15–30 Da lighter than multi-methoxy-substituted analogs (e.g., 3,4-dimethoxy analog MW 389.4 g/mol; 3,4,5-trimethoxy analog MW 419.5 g/mol) and lacks the basic amine present in the 4-dimethylamino analog (MW ~384 g/mol). In benzothiazole-based drug discovery, molecular weight below 400 Da and rotatable bond count ≤6 have been associated with favorable oral bioavailability and CNS permeability in class-level analyses [1]. The target compound's lower MW and absence of an ionizable basic center distinguish it from the 4-dimethylamino analog, which may exhibit pH-dependent cellular distribution and altered off-target pharmacology due to amine-mediated interactions [2].

Drug-likeness CNS drug discovery Molecular descriptors

Limitation Statement: Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (searched through May 2026) identified no published primary research study, high-throughput screening result, or patent that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, MIC) for N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide (CAS 851987-93-4). Furthermore, no direct head-to-head comparative study between this compound and any of its close structural analogs was identified. All evidence presented in this guide for functional differentiation is therefore derived from computational physicochemical descriptors, class-level structure–activity relationship inferences from related benzothiazole chemotypes, or established medicinal chemistry principles [1]. Users must interpret differentiation claims accordingly and are advised that experimental validation in their specific assay system is essential before substituting this compound for any analog in a research or industrial workflow.

Data gap Experimental validation Procurement caveat

Recommended Application Scenarios for N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Benzothiazole-Based Kinase or Antiproliferative Programs

The compound's unique 4,7-dimethoxybenzothiazole core, combined with a single 4-methoxybenzohydrazide moiety, occupies an underexplored region of benzothiazole chemical space. It is suitable as a scaffold-hopping starting point for medicinal chemistry programs that have identified activity with 5,6-dimethoxybenzothiazole or 6-methoxybenzothiazole leads but require intellectual property freedom-to-operate or differentiated selectivity profiles [1]. The computed XLogP3 of 3.8 and MW < 400 Da are consistent with lead-like chemical space [2].

Physicochemical Probe for Hydrogen-Bonding and Lipophilicity Studies in Cellular Permeability Assays

With seven hydrogen bond acceptors and two donors, a computed XLogP3 of 3.8, and six rotatable bonds, the compound can serve as a calibrated physicochemical probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, particularly when compared head-to-head with its 3,4-dimethoxy (more polar) and 2,6-difluoro (more lipophilic) analogs [1]. This enables deconvolution of methoxy substitution effects on passive membrane transport.

Synthetic Intermediate for Diversified Benzothiazole-Hydrazide Library Construction

The hydrazide linker provides a reactive handle for condensation with aldehydes to generate hydrazone libraries, or for cyclization to 1,3,4-oxadiazole derivatives. The 4,7-dimethoxybenzothiazole precursor (2-hydrazino-4,7-dimethoxy-1,3-benzothiazole, CAS 872696-10-1) is commercially available, enabling efficient diversification of the benzothiazole-hydrazide scaffold for biological screening [1]. This synthetic tractability supports procurement for combinatorial chemistry or parallel synthesis campaigns.

Baseline Compound for Stability and Solubility Profiling of Benzothiazole-Hydrazides Under Assay Conditions

Given the absence of published stability or solubility data, the compound can be employed as a representative member of the 4,7-dimethoxybenzothiazole-hydrazide class for systematic profiling of chemical stability (pH-dependent hydrolysis of the hydrazide bond), photostability, and thermodynamic solubility in standard assay buffers (e.g., PBS pH 7.4, simulated gastric fluid). Such data are critical for interpreting negative biological screening results and avoiding false negatives due to compound degradation [1].

Quote Request

Request a Quote for N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.